molecular formula C20H16ClNO B5773617 N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide

N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide

Cat. No. B5773617
M. Wt: 321.8 g/mol
InChI Key: NXXFKSFAZFUWEV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide, also known as CL-220, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. CL-220 is a member of the class of compounds known as amides and is characterized by its unique chemical structure, which consists of a biphenyl ring system attached to a carboxamide group.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. Specifically, N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide has been shown to inhibit the activity of the enzyme Topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-microbial activity. In addition, N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide. One area of interest is the development of new cancer therapies based on N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide. Another area of interest is the investigation of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide's potential applications in the field of agriculture, where it may be useful as a pesticide or herbicide. Finally, there is also interest in investigating the potential environmental impacts of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide, particularly with regard to its toxicity to non-target organisms.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide involves the reaction of 3-chloro-4-methylbenzoic acid with 2-biphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of the amide bond between the two molecules, resulting in the formation of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide. The synthesis of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide is a relatively straightforward process and can be carried out in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide is in the field of medicine, where it has been shown to exhibit potent anti-cancer activity. Studies have shown that N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c1-14-11-12-16(13-19(14)21)22-20(23)18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXFKSFAZFUWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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